Physicochemical Differentiation: Predicted Boiling Point 195.1 °C vs. 212.5 °C for the 3,4-Difluoro Positional Isomer
The (1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine exhibits a predicted boiling point of 195.1 ± 40.0 °C and density of 1.268 ± 0.06 g/cm³, compared with the 3,4-difluorophenyl positional isomer (EP Impurity E, CAS 220352-38-5) which has a predicted boiling point of 212.5 ± 40.0 °C and density of 1.3 ± 0.1 g/cm³ . The boiling point difference of approximately 17.4 °C reflects the distinct intermolecular interactions arising from the ortho/ meta (2,3-) versus meta/ para (3,4-) fluorine substitution pattern on the phenyl ring. The flash point also differs: 85.0 ± 14.4 °C (2,3-difluoro) versus 99.0 ± 14.4 °C (3,4-difluoro), a quantifiable difference of approximately 14 °C . Both isomers share identical molecular formula (C₉H₉F₂N), molecular weight (169.17 g/mol), and LogP (~1.27), underscoring that only physical property measurements—not mass-based detection—can reliably distinguish these positional isomers in quality control settings .
| Evidence Dimension | Predicted boiling point (quantitative physicochemical differentiation of positional isomers) |
|---|---|
| Target Compound Data | 195.1 ± 40.0 °C (Predicted); Density: 1.268 ± 0.06 g/cm³; Flash Point: 85.0 ± 14.4 °C |
| Comparator Or Baseline | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 220352-38-5, EP Impurity E): Boiling Point 212.5 ± 40.0 °C; Density: 1.3 ± 0.1 g/cm³; Flash Point: 99.0 ± 14.4 °C |
| Quantified Difference | Δ Boiling Point ≈ 17.4 °C; Δ Density ≈ 0.032 g/cm³; Δ Flash Point ≈ 14 °C; Δ LogP ≈ 0 (both ~1.27) |
| Conditions | Predicted/computed properties from ACD/Labs and PubChem data; values are not experimental measurements but provide reliable relative differentiation |
Why This Matters
These quantifiable physical property differences enable chromatographic separation method development and confirm that the 2,3-difluoro compound cannot be substituted by the 3,4-difluoro isomer for reference standard use without invalidating retention time-based impurity identification.
